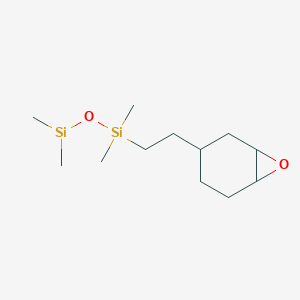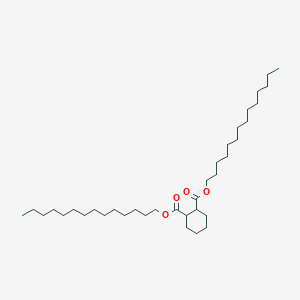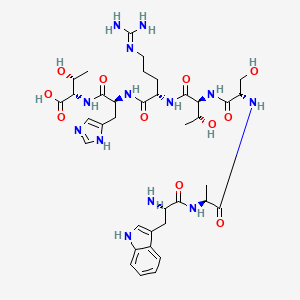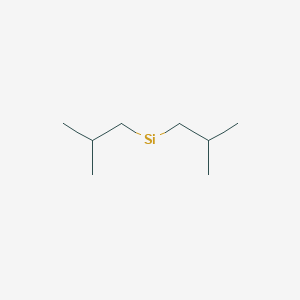
Pentanimidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanimidate hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a hydrochloride salt of pentanimidate, which is an organic compound containing an imidate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentanimidate hydrochloride can be synthesized through a reaction involving pentanimidate and hydrochloric acid. One common method involves the suspension of pentanimidate in diethyl ether, which is then cooled to -10°C. This suspension is slowly added to a 6 M aqueous potassium hydroxide solution, stirred for 15 minutes, and the layers are separated .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanimidate hydrochloride undergoes various chemical reactions, including:
Neutralization Reactions: It reacts with bases to form salts and water.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidate group.
Common Reagents and Conditions
Bases: Common bases used in reactions with this compound include sodium hydroxide and potassium hydroxide.
Solvents: Diethyl ether is often used as a solvent in the preparation and reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, neutralization with a base will produce the corresponding salt and water.
Applications De Recherche Scientifique
Pentanimidate hydrochloride has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of pentanimidate hydrochloride involves its interaction with specific molecular targets and pathways. It is thought to interfere with nuclear metabolism, inhibiting the synthesis of DNA, RNA, phospholipids, and proteins . This inhibition can affect various cellular processes, making it a valuable tool in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl pentanimidate hydrochloride: A closely related compound with similar chemical properties and applications.
Pentamidine: Another compound with a similar mechanism of action, used as an antifungal agent.
Uniqueness
This compound is unique due to its specific chemical structure and the presence of the imidate functional group
Propriétés
Numéro CAS |
141676-82-6 |
|---|---|
Formule moléculaire |
C5H12ClNO |
Poids moléculaire |
137.61 g/mol |
Nom IUPAC |
pentanamide;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H2,6,7);1H |
Clé InChI |
WIYDEVSKVYFPPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/structure/B14284642.png)


![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)

![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)


![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)

